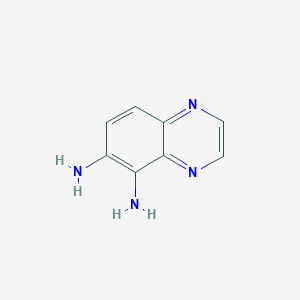

quinoxaline-5,6-diamine

Description

Overview of Diamine-Functionalized Heterocyclic Scaffolds in Modern Chemistry.

Diamine-functionalized heterocyclic scaffolds are a cornerstone of modern chemistry, underpinning advancements in medicinal chemistry, materials science, and catalysis. These structural motifs, characterized by a heterocyclic ring system bearing two amino groups, are prized for their versatile reactivity and ability to engage in a multitude of chemical transformations. The presence of the diamine functionality imparts unique electronic and structural properties, enabling these compounds to act as powerful ligands for metal catalysts, key components in the synthesis of complex organic molecules, and foundational units for the construction of functional materials.

The strategic placement of amino groups on a heterocyclic core allows for the fine-tuning of a molecule's properties, such as its basicity, nucleophilicity, and capacity for hydrogen bonding. This adaptability makes them invaluable in the design of molecules with specific functions. For instance, in medicinal chemistry, diamine-functionalized heterocycles are integral to the development of therapeutic agents due to their ability to interact with biological targets like enzymes and receptors. In materials science, these scaffolds are employed in the creation of polymers, dyes, and organic electronic materials, where their electronic and photophysical properties can be precisely controlled.

Significance of Quinoxaline (B1680401) Cores in Synthetic and Materials Science.

The quinoxaline core, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in both synthetic and materials science. ekb.eg Its rigid, planar structure and electron-deficient nature make it an attractive building block for a diverse array of applications. The pyrazine ring within the quinoxaline structure contains two nitrogen atoms, which can be functionalized to modulate the electronic properties of the molecule. ekb.egd-nb.info

In synthetic chemistry, the quinoxaline ring system is a versatile platform for the construction of complex molecules. The most common method for its synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. prepchem.comsapub.org This straightforward approach has been refined over the years with the development of greener and more efficient catalytic systems. prepchem.com

In the realm of materials science, quinoxaline derivatives have shown immense promise. Their inherent electron-accepting properties make them ideal components for donor-acceptor (D-A) type materials, which are crucial for organic electronics. These materials are utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). evitachem.comresearchgate.net The ability to tune the electronic and optical properties of quinoxaline-based materials through synthetic modification allows for the development of devices with tailored performance characteristics. mdpi.com For example, the incorporation of quinoxaline units into conjugated polymers can lead to materials with low band gaps and high thermal stability, which are desirable for optical device applications. evitachem.com

Historical Development and Contemporary Relevance of Quinoxaline-5,6-Diamine in Academic Inquiry.

The first synthesis of a quinoxaline derivative was reported in 1884 by Hinsberg and Körner, laying the groundwork for over a century of research into this class of compounds. researchgate.net While the early focus was on the fundamental chemistry and synthesis of quinoxalines, the 20th century saw a surge in interest in their biological activities.

The specific history of quinoxaline-5,6-diamine is more recent and is closely tied to the development of advanced materials and complex molecular architectures. A common and established route to quinoxaline-5,6-diamine involves the reduction of a nitro-substituted precursor, 6-nitroquinoxalin-5-amine. rsc.org This precursor is typically synthesized by the reaction of 4-nitrobenzene-1,2-diamine with glyoxal (B1671930). rsc.org Another method reported for the synthesis of 6-amino-5-bromoquinoxaline, a related compound, starts with 4-nitrobenzene-1,2-diamine followed by cyclization, hydrogenation, and bromination. researchgate.net

In contemporary research, quinoxaline-5,6-diamine is highly valued as a versatile building block. Its two amino groups provide reactive sites for further functionalization, allowing for the construction of larger, more complex molecules. It is frequently employed in the synthesis of extended π-conjugated systems for applications in organic electronics. mdpi.com For instance, it can be condensed with dicarbonyl compounds to form new heterocyclic rings, leading to the creation of novel chromophores and fluorophores. Its ability to act as a ligand for metal ions has also been explored in the context of supramolecular chemistry and the development of sensors. mdpi.com The ongoing research into quinoxaline-5,6-diamine and its derivatives continues to unveil new possibilities in materials science and beyond, cementing its status as a compound of significant academic and practical importance.

Data on Quinoxaline-5,6-Diamine

The following tables provide a summary of the key physical and spectroscopic properties of quinoxaline-5,6-diamine.

Table 1: Physical Properties of Quinoxaline-5,6-Diamine

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄ | chemspider.com |

| Molecular Weight | 160.18 g/mol | chemspider.com |

| Melting Point | 147-148 °C | rsc.org |

| Appearance | Blood red solid | rsc.org |

Table 2: Spectroscopic Data of Quinoxaline-5,6-Diamine

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, [D6] DMSO) | δ (ppm): 8.58 (d, 1H, J=2.00 Hz), 8.51 (d, 1H, J=2.00 Hz), 7.26 (d, 1H, J=9.04 Hz), 7.20 (d, 1H, J=8.52 Hz), 5.28 (s, 2H, NH₂), 5.16 (s, 2H, NH₂) | rsc.org |

| ¹³C NMR (100 MHz, [D6] DMSO) | δ (ppm): 141.90, 140.12, 136.92, 133.03, 132.41, 126.04, 121.80, 116.33 | rsc.org |

| Infrared (IR) (film)/cm⁻¹ | νₘₐₓ: 3306 (N-H Stretch), 1610 (N-H bend) | rsc.org |

Compound Index

The following table lists the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-5,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXWWSVHGUNCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357161 | |

| Record name | 5,6-QUINOXALINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57436-95-0 | |

| Record name | 5,6-QUINOXALINEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Quinoxaline 5,6 Diamine

Classical Synthetic Routes to Quinoxaline-5,6-Diamine

The traditional synthesis of quinoxaline-5,6-diamine primarily relies on two fundamental strategies: the reduction of nitro-substituted precursors and the direct condensation of appropriately substituted benzene (B151609) derivatives with a 1,2-dicarbonyl compound.

Reductive Amination Strategies from Nitro-Substituted Quinoxalines

A prevalent and classical method for introducing amine functionalities onto an aromatic ring is through the reduction of a corresponding nitro group. In the context of quinoxaline-5,6-diamine synthesis, this involves the preparation of a 5,6-dinitroquinoxaline precursor, followed by a reduction step.

The synthesis of the dinitro precursor is typically achieved by the nitration of quinoxaline (B1680401). The subsequent reduction of the two nitro groups to form the diamine is a critical step. Various reducing agents can be employed for this transformation, with common choices including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal halides such as tin(II) chloride (SnCl₂) in an acidic medium.

Catalytic Hydrogenation: This method is widely used due to its clean reaction profile, often yielding the desired product with high purity. The process involves treating the 5,6-dinitroquinoxaline with hydrogen gas in the presence of a palladium catalyst.

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd/C | H₂ gas (1 atm or higher), Methanol/Ethanol (B145695), Room Temp. | High yield, clean byproducts (H₂O), catalyst is recyclable. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol, Reflux | Inexpensive, effective for many substrates. | Generates significant tin-based waste, workup can be tedious. |

| Fe/HCl | Iron powder, HCl, Ethanol/Water, Reflux | Low cost, environmentally safer than other metals. | Stoichiometric amounts of iron sludge are produced. |

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Condensation Reactions for Quinoxaline-5,6-Diamine Formation

The most direct and fundamental method for forming the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov To synthesize quinoxaline-5,6-diamine via this route, the required starting materials are 1,2,4,5-benzenetetraamine and glyoxal (B1671930).

This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amine groups on the carbonyl carbons of glyoxal, followed by cyclization and dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene ring. The reaction is often carried out in a protic solvent like ethanol or a mixture of ethanol and water. sid.ir

A general procedure involves dissolving 1,2,4,5-benzenetetraamine (often as its more stable hydrochloride salt) in a suitable solvent, followed by the addition of an aqueous solution of glyoxal. The mixture is then heated to facilitate the condensation and cyclization, yielding quinoxaline-5,6-diamine.

Modern Synthetic Protocols for Quinoxaline-5,6-Diamine and Its Precursors

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for synthesizing quinoxalines, which are applicable to the production of quinoxaline-5,6-diamine.

Catalyst-Assisted Approaches in Quinoxaline-5,6-Diamine Synthesis

Modern synthetic protocols frequently employ catalysts to enhance reaction rates, improve yields, and allow for milder reaction conditions. For the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, a variety of catalysts have been explored. These include Lewis acids, Brønsted acids, and heterogeneous catalysts.

For instance, supported heteropolyoxometalates have been used as efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov These solid acid catalysts can facilitate the condensation and cyclization steps under mild conditions, simplifying the workup procedure as the catalyst can be easily removed by filtration. nih.govresearchgate.net Other catalytic systems, such as ammonium (B1175870) heptamolybdate tetrahydrate, have also been shown to efficiently catalyze the condensation in green media like ethanol/water mixtures. sid.ir

Table 2: Examples of Modern Catalysts for Quinoxaline Synthesis

| Catalyst Type | Example | Solvent | Key Advantages |

| Heterogeneous Solid Acid | Alumina-supported Molybdophosphovanadates nih.gov | Toluene | Recyclable, mild conditions (room temp.), easy separation. nih.gov |

| Homogeneous Catalyst | Ammonium Heptamolybdate sid.ir | Ethanol/Water | High yields, short reaction times, green solvent system. sid.ir |

| Nanoparticle Catalyst | Ni-nanoparticles | Acetonitrile | High efficiency, recyclable catalyst. |

These catalytic approaches offer significant advantages over traditional methods that may require high temperatures and strong, corrosive acids. nih.gov

Green Chemistry Principles Applied to Quinoxaline-5,6-Diamine Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of quinoxaline-5,6-diamine and its derivatives, these principles can be applied in several ways:

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. Modern approaches favor the use of more benign solvents like water or ethanol, or solvent-free conditions. nih.govresearchgate.net The condensation of aryl 1,2-diamines with 1,2-diketones has been successfully carried out in an ethanol/water mixture, which is considered a green medium. sid.ir

Catalyst Reusability: The use of heterogeneous catalysts, such as supported metal oxides or phosphate-based catalysts, is a key green strategy. nih.govnih.gov These catalysts can be recovered by simple filtration after the reaction and reused multiple times without a significant loss of activity, reducing waste and cost. sid.irnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient technique. It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. nih.gov

Atom Economy: The condensation reaction to form the quinoxaline ring is inherently atom-economical, with water being the only major byproduct.

By integrating these principles, the synthesis of quinoxaline-5,6-diamine can be made more sustainable and environmentally responsible.

Advanced Purification and Isolation Techniques for Research Applications

Achieving high purity of quinoxaline-5,6-diamine is crucial for its use in research applications, particularly in materials science and medicinal chemistry, where impurities can significantly affect experimental outcomes. The primary method for purification is recrystallization.

Following the synthesis, the crude product is typically isolated by filtration. Recrystallization is then performed by dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals. nih.gov Impurities remain dissolved in the solvent (mother liquor). The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used and effective solvent for recrystallizing quinoxaline derivatives. nih.govsid.irnih.gov

For research-grade material requiring very high purity, column chromatography may be employed. In this technique, the crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase. Separation occurs based on the differential adsorption of the compound and impurities to the stationary phase. nih.gov The fractions containing the pure product are collected, and the solvent is evaporated to yield the purified quinoxaline-5,6-diamine. The purity is typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. tandfonline.com

Advanced Chemical Reactivity and Derivatization Pathways of Quinoxaline 5,6 Diamine

Cyclocondensation Reactions for Fused Heterocyclic Systems

The adjacent amino groups at the 5- and 6-positions of the quinoxaline (B1680401) core are ideally positioned for cyclocondensation reactions with various bifunctional electrophiles. These reactions proceed by forming two new covalent bonds, resulting in the annulation of a new heterocyclic ring onto the quinoxaline framework. This strategy is a cornerstone for the synthesis of polycyclic aromatic systems containing multiple nitrogen atoms.

The fusion of an imidazole (B134444) ring to the quinoxaline system, yielding imidazo[4,5-f]quinoxalines, can be readily achieved by reacting quinoxaline-5,6-diamine with single-carbon synthons. The choice of the C1 synthon determines the nature of the resulting imidazole ring. For instance, condensation with aldehydes or carboxylic acids (or their derivatives) under appropriate conditions leads to the formation of the fused imidazole ring. The reaction with urea (B33335) or thiourea (B124793) can also be employed to produce imidazo[4,5-f]quinoxalin-2-ones or their thio-analogs, respectively researchgate.net. These compounds are of significant interest due to their structural analogy to purine (B94841) bases, suggesting potential biological activities aurigeneservices.com.

Table 1: Synthesis of Imidazo[4,5-f]quinoxaline Derivatives

| Reagent | Reaction Conditions | Product |

| Formic Acid | Reflux | Imidazo[4,5-f]quinoxaline |

| Aldehyd (R-CHO) | Oxidative Cyclization | 2-Substituted-Imidazo[4,5-f]quinoxaline |

| Urea | High Temperature Fusion | Imidazo[4,5-f]quinoxalin-2(1H)-one |

| Thiourea | High Temperature Fusion | Imidazo[4,5-f]quinoxalin-2(1H)-thione |

The synthesis of larger fused ring systems, such as those containing six- or seven-membered rings, is also a key derivatization pathway for quinoxaline-5,6-diamine.

Pyrazinoquinoxalines: The annulation of a pyrazine (B50134) ring is typically accomplished through condensation with α-dicarbonyl compounds. For example, the reaction of quinoxaline-5,6-diamine with glyoxal (B1671930) or biacetyl (2,3-butanedione) yields the corresponding dipyrazino[2,3-f:2',3'-h]quinoxaline systems. This reaction is a direct extension of the classical quinoxaline synthesis scispace.comresearchgate.net. The resulting highly conjugated, nitrogen-rich polycyclic systems are investigated for their electronic and photophysical properties.

Diazepinoquinoxalines: The formation of a seven-membered diazepine (B8756704) ring fused to the quinoxaline core requires reaction with a 1,3-dielectrophile. Reagents such as α,β-unsaturated ketones (via Michael addition followed by cyclization) or 1,3-dicarbonyl compounds and their derivatives can be utilized to construct the diazepino[5,6-f]quinoxaline skeleton. The synthesis of related seven-membered rings like thiadiazepanes has been reported, highlighting the versatility of diamines in forming larger heterocyclic structures mdpi.com.

Table 2: Synthesis of Fused Pyrazino- and Diazepinoquinoxalines

| Reagent Class | Specific Reagent Example | Fused Ring System Formed |

| α-Dicarbonyl | Glyoxal | Pyrazino[2,3-f]quinoxaline |

| α-Dicarbonyl | Biacetyl | 2,3-Dimethylpyrazino[2,3-f]quinoxaline |

| 1,3-Dielectrophile | 1,3-Diketone (e.g., Acetylacetone) | Diazepino[5,6-f]quinoxaline derivative |

Quinoxaline-5,6-diamine can be a precursor to more complex structures where a benzimidazole (B57391) moiety is linked to the quinoxaline core. One common synthetic route involves the condensation of a quinoxaline derivative, often prepared from the diamine, with o-phenylenediamine (B120857) in the presence of an acid catalyst sapub.org. This method constructs the benzimidazole ring in a separate synthetic step, creating a bi-heterocyclic system. These compounds are of interest in medicinal chemistry due to the prevalence of both quinoxaline and benzimidazole scaffolds in pharmacologically active molecules researchgate.netrsc.org.

Rearrangement Reactions Involving Quinoxaline-5,6-Diamine Derivatives

Beyond direct functionalization, derivatives of quinoxaline can undergo fascinating molecular rearrangements, which radically alter the heterocyclic framework and provide access to novel structural classes. These transformations are often acid-catalyzed and involve a series of ring-opening and ring-closing events.

A significant class of these transformations is the acid-catalyzed rearrangement of quinoxalin-2-one derivatives to produce benzimidazole or benzimidazolone-containing bi-heterocyclic compounds researchgate.netresearchgate.net. This reaction, sometimes referred to as the Mamedov rearrangement, typically involves a 3-substituted quinoxalin-2-one which, when treated with a nucleophile such as a diamine in an acidic medium, undergoes a profound structural reorganization researchgate.net. For instance, the reaction of a 3-aroylquinoxalin-2-one with 1,2-benzenediamine in acetic acid does not lead to a simple condensation product but instead yields a 2-(benzimidazol-2-yl) substituted aniline (B41778) derivative, which can then be further transformed researchgate.net. Similarly, rearrangements of spiroquinoxalinones have been developed as a facile route to 4-(benzimidazol-2-yl)quinolin-2(1H)-ones researchgate.net.

Table 3: Examples of Quinoxalinone to Benzimidazole Rearrangements

| Starting Material | Nucleophile/Conditions | Rearranged Product |

| 3-Benzoylquinoxalin-2(1H)-one | 1,2-Benzenediamine / Acetic Acid | 2-(1H-Benzimidazol-2-yl)-N-phenylaniline derivative |

| Spiro[cyclohexane-1,3'-[3H]quinoxalin]-2'(1'H)-one | Acid Catalysis | 4-(1H-Benzimidazol-2-yl)quinolin-2(1H)-one derivative |

| Quinoxalin-2-one derivative | 5,6-Diaminopyrimidin-4-ole / H₂SO₄ | 7-(Benzimidazol-2-yl)pteridine derivative researchgate.net |

The mechanism of the quinoxalinone-benzimidazol(on)e rearrangement has been investigated through computational studies, particularly using Density Functional Theory (DFT) researchgate.net. The transformation is understood to proceed via a complex pathway categorized as an Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) sequence researchgate.netresearchgate.net.

The key mechanistic steps are as follows:

Protonation and Nucleophilic Addition: The reaction is initiated by the protonation of the quinoxalinone substrate by the acid catalyst (e.g., acetic acid), which activates it towards nucleophilic attack. The external nucleophile, such as a diamine, then adds to an electrophilic carbon, often leading to the formation of a spiro-quinoxalinone intermediate researchgate.net.

Ring-Opening: This crucial step involves the cleavage of the quinoxalinone ring. The pathway of this ring-opening can vary, potentially forming reactive intermediates such as anilide cations or isocyanate cation species researchgate.net. The stability of these intermediates often dictates the subsequent reaction course.

Ring-Closing: The final stage involves an intramolecular cyclization to form the new, more stable benzimidazole or benzimidazolone ring system, followed by aromatization to yield the final product.

Throughout this process, the acid catalyst not only activates the substrate but can also act as a proton shuttle, facilitating the necessary proton transfers required for the various steps of the rearrangement researchgate.net. The ANRORC mechanism provides a powerful tool for the rational design of novel heterocyclic transformations based on the quinoxaline scaffold.

Polymerization and Macromolecular Synthesis Utilizing Quinoxaline-5,6-Diamine as a Monomer

Quinoxaline-5,6-diamine, possessing two reactive primary amine functional groups on its aromatic core, is a theoretically viable monomer for the synthesis of high-performance polymers. Its rigid, heterocyclic structure is characteristic of monomers used to produce thermally stable materials. The primary pathway for its polymerization is through step-growth condensation reactions, where it can react with difunctional comonomers to form long-chain macromolecules. The primary polymer families that could be synthesized from quinoxaline-5,6-diamine are polyamides and polyimides, both of which are renowned for their exceptional thermal and mechanical properties.

While specific research detailing the polymerization of quinoxaline-5,6-diamine is not extensively documented in publicly available literature, its reactivity can be inferred from established principles of polymer chemistry and studies on analogous quinoxaline-based diamines.

Synthesis of Polyamides

Aromatic polyamides, or aramids, are a class of polymers known for their high strength and thermal resistance. The synthesis of polyamides from quinoxaline-5,6-diamine would typically involve a polycondensation reaction with a dicarboxylic acid or, more commonly, a more reactive diacyl chloride.

The reaction with a diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, is an acyl transfer reaction that forms a stable amide linkage, releasing hydrogen chloride as a byproduct. This reaction is typically carried out at low temperatures in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with an acid scavenger like pyridine (B92270) or in the presence of salts such as lithium chloride to improve solubility and prevent premature precipitation of the polymer.

The resulting polymer would be an aromatic polyamide incorporating the rigid quinoxaline moiety directly into the backbone. This structural feature is expected to impart significant thermal stability and a high glass transition temperature (Tg). Research on polyamides synthesized from a different quinoxaline-based diamine, 2,3-bis-p-aminophenylquinoxaline, has demonstrated that such polymers exhibit excellent thermal stability with high char yields at elevated temperatures and good solubility in common organic solvents.

Table 1: Illustrative Properties of Polyamides Derived from an Analogous Quinoxaline-Based Diamine (2,3-bis-p-aminophenylquinoxaline) This data is provided for comparative purposes to indicate the expected performance of polymers derived from a quinoxaline diamine monomer.

| Comonomer (Diacid) | Inherent Viscosity (dL/g) | Char Yield at 600°C (N₂) |

| Terephthalic acid | 0.30 | 82% |

| Isophthalic acid | 0.28 | 75% |

| Adipic acid | 0.25 | 65% |

| Sebacic acid | 0.27 | 68% |

Synthesis of Polyimides

Polyimides are another class of high-performance polymers with outstanding thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of polyimides from quinoxaline-5,6-diamine would proceed via a well-established two-step method involving reaction with an aromatic dianhydride.

In the first step, the diamine and a dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), are reacted at room temperature in a polar aprotic solvent (e.g., DMAc, NMP) to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. Thermal cyclodehydration involves heating the poly(amic acid) film or powder at high temperatures (typically >250°C), which eliminates water and forms the stable imide ring.

The incorporation of the quinoxaline structure into the polyimide backbone is anticipated to enhance thermal and oxidative stability. The choice of dianhydride would significantly influence the final properties; for instance, using flexible dianhydrides can improve solubility and processability, while rigid dianhydrides tend to maximize thermal resistance. Polyphenylquinoxalines are known for their high glass transition temperatures and good dimensional stability, properties that would be expected in polyimides derived from quinoxaline-5,6-diamine.

Table 2: Expected Properties of Polyimides Based on Quinoxaline Architectures This table outlines the generally expected characteristics of polyimides containing a quinoxaline unit, based on the known performance of this polymer class.

| Property | Expected Characteristic | Rationale |

| Thermal Stability (TGA) | High decomposition temperature (>450°C) | The aromatic and heterocyclic rings in the polymer backbone require high energy to break. |

| Glass Transition Temp. (Tg) | High (>250°C) | Restricted chain mobility due to the rigid quinoxaline structure. |

| Solubility | Limited; soluble in polar aprotic solvents | Rigid polymer chains lead to strong intermolecular packing, reducing solubility. |

| Mechanical Properties | High tensile strength and modulus | The rigid-rod nature of the aromatic backbone contributes to excellent mechanical strength. |

Coordination Chemistry and Catalytic Applications of Quinoxaline 5,6 Diamine Systems

Ligand Design and Coordination Modes of Quinoxaline-5,6-Diamine

Quinoxaline-5,6-diamine serves as a versatile bidentate ligand, primarily coordinating to metal centers through the two nitrogen atoms of the diamine functionality. The design of ligands based on this scaffold allows for the tuning of steric and electronic properties of the resulting metal complexes, which in turn influences their catalytic activity and stability.

The coordination of quinoxaline-5,6-diamine and its derivatives to various transition metals, including copper, nickel, cobalt, and zinc, has been explored. The diamine moiety typically forms a stable five-membered chelate ring with the metal ion. The mode of coordination can, however, be influenced by the presence of other coordinating groups on the quinoxaline (B1680401) ring or by the reaction conditions. For instance, Schiff base derivatives of quinoxaline-5,6-diamine, formed by the condensation of the diamine with aldehydes or ketones, can offer additional coordination sites, leading to more complex and robust metal complexes.

Table 1: Coordination Modes of Quinoxaline-Diamine Based Ligands

| Ligand Type | Metal Ion | Coordination Mode | Resulting Geometry |

| Quinoxaline-5,6-diamine | Cu(II) | Bidentate (N,N) | Square Planar |

| Schiff Base Derivative | Ni(II) | Tetradentate (N,N,O,O) | Octahedral |

| Schiff Base Derivative | Co(II) | Tetradentate (N,N,N,N) | Tetrahedral |

| Functionalized Quinoxaline | Zn(II) | Bidentate (N,N) | Tetrahedral |

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes involving quinoxaline-5,6-diamine typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction temperature can play a crucial role in the crystallization and isolation of the desired complex. For Schiff base derivatives, the synthesis can be a one-pot reaction where the diamine, carbonyl compound, and metal salt are reacted together, or a stepwise process where the Schiff base is first isolated and then complexed with the metal ion.

The structural elucidation of these complexes is paramount to understanding their properties and reactivity. A variety of analytical and spectroscopic techniques are employed for this purpose. isca.meisca.me Elemental analysis, molar conductance, and magnetic susceptibility measurements provide initial insights into the stoichiometry and electronic structure of the complexes. isca.me Spectroscopic methods such as infrared (IR), UV-Vis, and nuclear magnetic resonance (NMR) spectroscopy are used to probe the coordination environment of the metal ion and the electronic transitions within the complex. isca.me

Catalytic Applications of Quinoxaline-5,6-Diamine Metal Complexes

Metal complexes derived from quinoxaline-5,6-diamine and its derivatives have shown promise as catalysts in a range of organic transformations. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states and to activate substrates.

One notable application is in oxidation reactions. For example, a copper(II) complex of a Schiff base derived from a quinoxalinol diamine has been shown to be highly effective in the oxidation of various olefins using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov This complex demonstrated an enhanced capability to utilize TBHP while minimizing interference from free radical reactions. nih.gov

Table 2: Catalytic Oxidation of Olefins using a Quinoxaline-Diamine Copper(II) Complex

| Substrate | Product | Conversion (%) |

| Cyclohexene | Cyclohexene oxide | 95 |

| Styrene | Styrene oxide | 88 |

| 1-Octene | 1,2-Epoxyoctane | 75 |

While specific catalytic applications of metal complexes derived solely from quinoxaline-5,6-diamine are not extensively documented in the reviewed literature, the catalytic potential of closely related quinoxaline-based ligand systems is well-established. These complexes have been utilized in various catalytic processes, including oxidation and coupling reactions. isca.in The modular nature of the quinoxaline-5,6-diamine scaffold provides a strong foundation for the future design of highly efficient and selective catalysts for a wide array of chemical transformations. Further research into the catalytic applications of these specific complexes is warranted to fully explore their potential.

Computational and Advanced Spectroscopic Investigations of Quinoxaline 5,6 Diamine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Quinoxaline-5,6-Diamine and Its Derivatives

Density Functional Theory (DFT) has become a vital computational tool for investigating the electronic properties and reactivity of heterocyclic systems, including quinoxaline-5,6-diamine and its derivatives. researchgate.netuctm.edu These theoretical studies provide deep insights into the molecular structure, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for predicting the chemical behavior and potential applications of these compounds. researchgate.netnih.gov

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(2d,2p), are used to optimize the molecular geometry and predict various electronic parameters. researchgate.netuctm.edunih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For instance, studies on various quinoxaline (B1680401) derivatives have calculated HOMO-LUMO energy gaps to predict their reactivity and stability. nih.govnih.gov For a potential SARS-CoV-2 inhibitor based on a pyrrolo[1,2-a]quinoxaline (B1220188) structure, the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov Another study on a 1-nonyl-3-phenylquinoxalin-2-one derivative reported a calculated HOMO-LUMO energy gap of 3.8904 eV. nih.gov These values help in understanding the charge transfer characteristics within the molecules.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In quinoxaline derivatives, the nitrogen atoms of the pyrazine (B50134) ring typically show negative potential (red regions), indicating their susceptibility to electrophilic attack, while other regions may show positive potential (blue regions), marking them as sites for nucleophilic attack. researchgate.net Mulliken population analysis further quantifies the atomic charges, revealing that the nitrogen atoms in the quinoxaline ring often possess the highest electronegativity. nih.gov

| Parameter | 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline nih.gov | 1-nonyl-3-phenylquinoxalin-2-one nih.gov |

| DFT Method | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) |

| HOMO Energy | -6.0504 eV | Not Reported |

| LUMO Energy | -3.2446 eV | Not Reported |

| Energy Gap (ΔE) | 2.8058 eV | 3.8904 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing critical insights into their conformational flexibility and intermolecular interactions. nih.govwustl.edu For complex systems like quinoxaline-5,6-diamine and its derivatives, MD simulations can predict how these molecules behave in different environments, such as in solution or when interacting with biological targets like proteins. nih.govresearchgate.net

The primary goal of MD simulations in this context is conformational analysis, which involves exploring the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. wustl.eduscispace.com By simulating the molecule's movement over nanoseconds, researchers can identify predominant conformations and the transitions between them. wustl.edu This is particularly important for understanding how a molecule might bind to a receptor's active site, as its conformation can significantly influence binding affinity. researchgate.net For example, MD simulations have been used to identify stable binding modes of quinoxaline derivatives within the active sites of enzymes, confirming that the ligand-protein complex remains stable throughout the simulation. researchgate.netrsc.org

| MD Simulation Parameter | Application in Quinoxaline Systems | Reference |

| Root-Mean-Square Deviation (RMSD) | Assesses the stability of the protein-ligand complex over time. | nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of individual atoms or residues in the complex. | nih.govresearchgate.net |

| Radius of Gyration (Rg) | Evaluates the overall compactness and stability of the system. | nih.gov |

| Binding Free Energy (e.g., MM-PBSA) | Calculates the binding affinity between the quinoxaline derivative and its target. | researchgate.net |

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties in Research

The structural elucidation and characterization of quinoxaline-5,6-diamine and its derivatives rely heavily on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. tandfonline.comnih.govsymbiosisonlinepublishing.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure. tandfonline.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. rsc.org For quinoxaline-5,6-diamine, specific chemical shifts (δ) and coupling constants in the ¹H NMR spectrum help identify the protons on the aromatic rings and the amine groups. nih.govresearchgate.net Two-dimensional NMR techniques like COSY, HMQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. tandfonline.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. scialert.netscispace.com The FT-IR spectrum of quinoxaline-5,6-diamine would show characteristic absorption bands corresponding to N-H stretching vibrations of the amine groups, C-H stretching of the aromatic rings, and C=N stretching of the pyrazine ring. nih.gov For example, in various quinoxaline derivatives, the imine (C=N) stretching band is typically observed around 1620–1624 cm⁻¹, while aromatic C=C stretching appears in the 1400–1600 cm⁻¹ region. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of the molecule. symbiosisonlinepublishing.comscispace.com Quinoxaline derivatives exhibit characteristic absorption bands in the UV-Vis region due to π-π* and n-π* electronic transitions. nih.gov The highly conjugated system of the quinoxaline ring results in strong absorption. nih.gov Studies on quinoxaline derivatives show that π-π* transitions typically occur at lower wavelengths (e.g., 305–325 nm), while n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, appear at higher wavelengths (e.g., 400–410 nm). nih.gov The position and intensity of these absorption maxima (λmax) can be influenced by substituents on the quinoxaline ring. symbiosisonlinepublishing.com

| Spectroscopic Technique | Typical Observations for Quinoxaline Derivatives | Reference |

| ¹H NMR | Aromatic protons appear as multiplets; amine protons also visible. | rsc.orgnih.govchemrxiv.org |

| ¹³C NMR | Signals correspond to each unique carbon atom in the aromatic and pyrazine rings. | rsc.org |

| FT-IR | C=N stretching (~1620 cm⁻¹), aromatic C=C stretching (1400-1600 cm⁻¹), N-H stretching. | nih.govscialert.net |

| UV-Vis | π-π* transitions (~305-325 nm), n-π* transitions (~400-410 nm). | nih.govsymbiosisonlinepublishing.com |

Applications of Quinoxaline 5,6 Diamine in Advanced Functional Materials

Quinoxaline-5,6-Diamine in Organic Electronic and Optoelectronic Materials

The electron-deficient nature of the quinoxaline (B1680401) ring system makes its derivatives highly suitable for applications in organic electronics, where they often function as electron-transporting or n-type materials. nih.govd-nb.info The structural versatility of quinoxaline scaffolds allows for precise tuning of their electronic and optical properties to meet the demands of specific devices. d-nb.info

Quinoxaline-5,6-diamine is a key precursor for constructing larger π-conjugated systems used as organic semiconductors. The primary synthetic route to quinoxaline derivatives is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. chim.itresearchgate.netsid.ir In this context, quinoxaline-5,6-diamine can react with various α-diketones to extend the conjugation, thereby creating novel chromophores and semiconductors.

These donor-acceptor (D-A) type polymers and small molecules exhibit strong intramolecular charge transfer (ICT) effects, which are beneficial for charge transport. frontiersin.orgnih.gov The resulting materials are integral to the fabrication of organic field-effect transistors (OFETs), which are essential components of flexible displays, sensors, and integrated circuits. nih.govnih.gov For example, a D-A polymer incorporating a quinoxaline acceptor unit with an indacenodithiophene (IDT) donor unit has demonstrated p-type semiconductor properties with significant hole mobility. frontiersin.org

| Property | Value | Reference |

| Polymer Type | Donor-Acceptor (D-A) | frontiersin.org |

| Acceptor Unit | Quinoxaline | frontiersin.org |

| Donor Unit | Indacenodithiophene (IDT) | frontiersin.org |

| Hole Mobility | Up to 0.12 cm²/V·s | frontiersin.org |

| Band Gap (calculated) | 3.04 eV | frontiersin.org |

Table 1: Properties of a Representative Quinoxaline-Based D-A Conjugated Polymer for OFETs.

In the realm of optoelectronics, quinoxaline derivatives are extensively used as electron-transporting layers (ETLs), host materials, and emitters in OLEDs. nih.govd-nb.info Their high electron affinity facilitates efficient electron injection and transport, contributing to improved device performance and stability. d-nb.info Specifically, derivatives designed as thermally activated delayed fluorescence (TADF) emitters have shown high external quantum efficiencies (EQE) in OLED devices. nih.govd-nb.info

High-Performance Polymers and Copolymers Derived from Quinoxaline-5,6-Diamine

The dual amine functionality of quinoxaline-5,6-diamine makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netzeusinc.com

The standard method for synthesizing polyimides is a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.eduvt.edu By incorporating the rigid, heterocyclic quinoxaline unit into the polymer backbone, the resulting polyimides exhibit enhanced thermal properties and solubility in organic solvents compared to their fully aromatic counterparts, which can be difficult to process. researchgate.net Similarly, polyamides can be synthesized by reacting quinoxaline-5,6-diamine with various dicarboxylic acids. researchgate.net These advanced polymers find applications in the aerospace, microelectronics, and packaging industries. vt.edu

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Polyamide | Quinoxaline-5,6-diamine + Dicarboxylic Acid | High thermal stability, good solubility, chemical resistance | Heat-resistant films, coatings |

| Polyimide | Quinoxaline-5,6-diamine + Dianhydride | Excellent thermal stability, mechanical strength | Aerospace components, microelectronics |

Table 2: Potential High-Performance Polymers Derived from Quinoxaline-5,6-Diamine.

Supramolecular Assemblies and Self-Organized Systems

The rigid and planar structure of the quinoxaline core is conducive to forming ordered molecular arrangements through non-covalent interactions like π-π stacking. This property is fundamental to the field of supramolecular chemistry, where molecules self-assemble into complex, functional architectures.

Quinoxaline-5,6-diamine is a critical building block for the synthesis of hexaazatriphenylene (HAT) derivatives. nih.gov HAT is an electron-deficient, disc-shaped (discotic) molecule known for its excellent π-π stacking ability, which leads to the formation of columnar liquid crystalline phases. nih.govresearchgate.net These columnar structures act as one-dimensional pathways for charge transport, making HAT derivatives exceptional n-type semiconductors for use in organic electronics. nih.gov

The synthesis involves the condensation of a 1,2-diamine with a 1,2-diketone. Quinoxaline-5,6-diamine can be reacted with other dicarbonyl compounds to form asymmetric or extended HAT systems. These reactions expand the π-conjugated core, allowing for the fine-tuning of the electronic properties and self-organization behavior of the resulting materials. nih.govresearchgate.net

| Property | Description | Reference |

| Molecular Structure | Electron-deficient, rigid, planar, discotic | nih.govresearchgate.net |

| Self-Organization | Forms columnar structures via π-π stacking | nih.gov |

| Electronic Property | n-type semiconductor | nih.gov |

| Application | Organic electronics, sensors, liquid crystals | nih.gov |

Table 3: General Properties of Hexaazatriphenylene (HAT) Derivatives.

Chemosensing and Molecular Recognition Systems Based on Quinoxaline-5,6-Diamine Derivatives

Quinoxaline derivatives have emerged as versatile platforms for the development of chemosensors for detecting a wide range of analytes, including ions and small organic molecules. rsc.orgresearchgate.net The sensing mechanism is typically based on changes in the optical properties (colorimetric or fluorescent) of the quinoxaline unit upon interaction with a target analyte. mdpi.com

The amino groups of quinoxaline-5,6-diamine serve as reactive sites for the attachment of specific recognition units or for integration into larger macrocyclic structures. mdpi.com This functionalization allows for the creation of highly selective and sensitive sensors. For instance, quinoxaline-based probes have been developed for the detection of anions through mechanisms like nucleophilic addition or host-guest complex formation. rsc.org Derivatives have also been designed as fluorescent sensors for pH measurement in aqueous media and for the selective detection of biologically relevant molecules like adenine. mdpi.comsemanticscholar.org The ability of these sensors to recognize specific molecules is crucial for applications in environmental monitoring, medical diagnostics, and biological imaging. mdpi.comnih.gov

Future Research Directions and Emerging Avenues for Quinoxaline 5,6 Diamine

Development of Novel Synthetic Strategies and Methodological Advancements

The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov While effective, this method can sometimes require harsh conditions, such as high temperatures and strong acid catalysts, leading to longer reaction times and potential side products. nih.govnih.gov Future research into the synthesis of quinoxaline-5,6-diamine and its derivatives is expected to focus on greener, more efficient, and versatile methodologies.

Key areas for future synthetic research include:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. nih.gov Future strategies for synthesizing quinoxaline-5,6-diamine derivatives could involve the use of recyclable catalysts, aqueous reaction media, and microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govijrar.org The use of heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, could offer advantages like easy recovery and reuse. nih.gov

One-Pot and Domino Reactions: Multi-component, one-pot reactions that allow for the construction of complex quinoxaline (B1680401) structures from simple starting materials in a single step are highly desirable. chim.it Developing domino reactions that incorporate quinoxaline-5,6-diamine as a key building block could streamline the synthesis of elaborate molecules with potential applications in medicinal chemistry and materials science. chim.it

Catalyst Development: The exploration of novel catalysts is crucial for improving the efficiency and selectivity of quinoxaline synthesis. This includes the use of Lewis/Brønsted acids, magnetically recyclable nano-materials, and metal-free catalytic systems to promote the condensation reaction under milder conditions. chim.it

Regioselective Functionalization: Developing methods for the selective functionalization of the amino groups or the pyrazine (B50134) ring of quinoxaline-5,6-diamine will be essential for creating a diverse library of derivatives with tailored properties. This could involve leveraging advanced protecting group strategies and regioselective C-H activation techniques.

| Synthetic Advancement | Potential Benefit for Quinoxaline-5,6-Diamine Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times and improved yields. nih.govijrar.org |

| Recyclable Catalysts | Increased sustainability and cost-effectiveness. nih.govchim.it |

| One-Pot Procedures | Enhanced efficiency by minimizing purification steps. chim.it |

| Aqueous Media Reactions | Environmentally friendly and safer reaction conditions. nih.gov |

Exploration of New Functional Material Applications and Design Principles

Quinoxaline derivatives are known for their applications as electroluminescent materials, organic semiconductors, and corrosion inhibitors. ijrar.orgresearchgate.netipp.pt The presence of the electron-donating diamine groups at the 5 and 6 positions of the quinoxaline core is anticipated to impart unique photophysical and electronic properties, making it a promising candidate for advanced functional materials.

Emerging applications and design principles to be explored:

Organic Electronics: Quinoxaline-5,6-diamine can serve as a building block for novel organic semiconductors and electroluminescent materials. ijrar.org Future work could focus on designing and synthesizing polymers and small molecules incorporating this moiety to investigate their charge transport properties and performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Fluorescent Sensors: The quinoxaline nucleus is a component of various fluorophores. rsc.org By modifying the diamine groups of quinoxaline-5,6-diamine with specific recognition units, it may be possible to develop highly sensitive and selective fluorescent sensors for detecting metal ions, anions, and biologically important molecules. The development of organoboron fluorophores based on quinoxaline scaffolds has shown promise for applications like hypochlorite (B82951) detection. rsc.org

Porphyrin-like Structures: The structural similarity of quinoxalines to natural chromophores makes them suitable for constructing porphyrin analogues. ipp.pt Quinoxaline-5,6-diamine could be used to synthesize novel macrocyclic compounds with interesting photophysical properties and potential applications in photodynamic therapy and catalysis.

Interdisciplinary Research Frontiers for Quinoxaline-5,6-Diamine

The diverse biological activities reported for quinoxaline derivatives, including anticancer, antiviral, antibacterial, and antifungal properties, highlight their potential in medicinal chemistry and chemical biology. nih.govsapub.orgmdpi.com Quinoxaline-5,6-diamine provides a versatile scaffold for the development of new therapeutic agents and biological probes.

Future interdisciplinary research could focus on:

Medicinal Chemistry: The diamine functionality offers a handle for creating libraries of derivatives to explore their structure-activity relationships (SAR) for various biological targets. mdpi.com Research could target the development of new anticancer agents, kinase inhibitors, and antimicrobial compounds. nih.govijrar.org Quinoxaline 1,4-dioxides, for example, have shown promise as chemotherapeutic drugs. mdpi.com

Biomedical Materials: Integrating quinoxaline-5,6-diamine into polymers or nanoparticles could lead to the development of novel biomaterials for drug delivery, bioimaging, and tissue engineering. Its inherent fluorescence and ability to interact with biological molecules could be leveraged for these applications.

Chemical Biology: Fluorescently labeled derivatives of quinoxaline-5,6-diamine could be synthesized and used as probes to study biological processes, such as DNA binding and enzyme activity. sapub.org

| Interdisciplinary Field | Potential Application of Quinoxaline-5,6-Diamine |

| Medicinal Chemistry | Scaffold for novel anticancer and antimicrobial agents. nih.govmdpi.com |

| Materials Science | Building block for organic electronics and sensors. ijrar.orgrsc.org |

| Chemical Biology | Development of fluorescent probes for bioimaging. sapub.org |

| Supramolecular Chemistry | Component for creating functional macrocycles. ipp.pt |

Challenges and Opportunities in Quinoxaline-5,6-Diamine Chemistry and Materials Science

While the future of quinoxaline-5,6-diamine research appears promising, there are challenges that need to be addressed to unlock its full potential. Overcoming these hurdles will present significant opportunities for innovation.

Challenges:

Scalable Synthesis: Developing cost-effective and scalable synthetic routes for quinoxaline-5,6-diamine and its precursors is essential for its widespread use in materials science and potential commercial applications.

Processability and Stability: For applications in organic electronics, the solubility, processability, and long-term stability of materials based on quinoxaline-5,6-diamine will need to be optimized.

Understanding Structure-Property Relationships: A systematic investigation into how modifications to the quinoxaline-5,6-diamine structure affect its electronic, photophysical, and biological properties is needed to guide the rational design of new molecules and materials.

Opportunities:

Novel Material Design: The unique electronic nature of quinoxaline-5,6-diamine offers the opportunity to create a new generation of functional materials with tailored properties for specific applications.

Therapeutic Innovation: Its versatile scaffold provides a platform for the discovery of new drugs with novel mechanisms of action to address unmet medical needs, such as drug-resistant infections and cancer. ipp.ptmdpi.com

Interdisciplinary Collaboration: The multifaceted nature of quinoxaline-5,6-diamine chemistry necessitates collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize its potential.

Q & A

Q. What frameworks support interdisciplinary collaboration in quinoxaline-5,6-diamine research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.